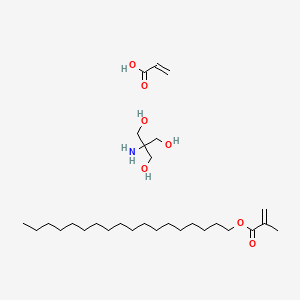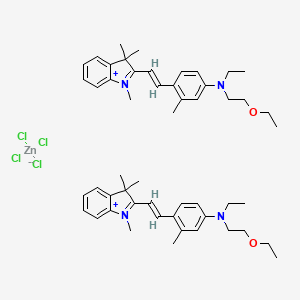
4-Morpholineacetamide, N-(1,1,4-trimethylpentyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholineacetamide, N-(1,1,4-trimethylpentyl)-, hydrochloride is a chemical compound with the molecular formula C14H28N2O2.ClH. It is known for its unique structure, which includes a morpholine ring and an acetamide group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineacetamide, N-(1,1,4-trimethylpentyl)-, hydrochloride typically involves the reaction of morpholine with acetic anhydride to form morpholineacetamide. This intermediate is then reacted with 1,1,4-trimethylpentylamine under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Morpholineacetamide, N-(1,1,4-trimethylpentyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine ring or acetamide group.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
4-Morpholineacetamide, N-(1,1,4-trimethylpentyl)-, hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 4-Morpholineacetamide, N-(1,1,4-trimethylpentyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Morpholineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride
- 4-Morpholineacetamide, N-(1,1,3-trimethylbutyl)-, hydrochloride
Uniqueness
4-Morpholineacetamide, N-(1,1,4-trimethylpentyl)-, hydrochloride is unique due to its specific structural features, such as the 1,1,4-trimethylpentyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
110422-17-8 |
|---|---|
Formule moléculaire |
C14H29ClN2O2 |
Poids moléculaire |
292.84 g/mol |
Nom IUPAC |
N-(2,5-dimethylhexan-2-yl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C14H28N2O2.ClH/c1-12(2)5-6-14(3,4)15-13(17)11-16-7-9-18-10-8-16;/h12H,5-11H2,1-4H3,(H,15,17);1H |
Clé InChI |
ZLQOWGSYQOOOGW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC(C)(C)NC(=O)CN1CCOCC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B12721747.png)
